Cas no 822-55-9 (1H-imidazol-5-ylmethanol)

1H-imidazol-5-ylmethanol structure
1H-imidazol-5-ylmethanol structure
1H-imidazol-5-ylmethanol
822-55-9
C4H6N2O
98.1032404899597
MFCD00833259
39974
24880846

1H-imidazol-5-ylmethanol Properties

Names and Identifiers

    • Imidazole-4-methanol
    • 4-hydroxymethylglyoxaline
    • 4(5)-Hydroxymethylimidazole
    • (1H-Imidazol-4-yl)methanol
    • 1H-Imidazol-4-ylmethanol
    • 1H-imidazol-5-ylmethanol
    • 1H-Imidazole-5-methanol
    • 4(5)-(Hydroxymethyl)imidazole
    • 4(5)-(Hydroxymethyl)imidazole Standard
    • 4-imidazolemethanol
    • 4-(Hydroxymethyl)imidazole
    • 1H-Imidazole-4-methanol
    • (3H-Imidazol-4-yl)-methanol
    • 4-HYDROXYMETHYLIMIDAZOLE
    • (1H-imidazol-4-yl)-methanol
    • (1H-imidazol-5-yl)methanol
    • QDYTUZCWBJRHKK-UHFFFAOYSA-N
    • QD0132T507
    • 4-hydroxymethyl imidazole hydrochloride
    • 4-hydroxymethylimidazoleHCL
    • (1H-Imidazol-4-yl)met
    • 1H-Imidazole-4-methanol (9CI)
    • Imidazole-4(or 5)-methanol (6CI, 7CI)
    • Imidazole-4-methanol (8CI)
    • 4-Imidazolylmethanol
    • 4-Methylol-1H-imidazole
    • 5-(Hydroxymethyl)imidazole
    • NSC 39016
    • 4-(hydroxymethyl)-1H-imidazole
    • CCG-204692
    • AB-131/25126047
    • DTXSID40231619
    • Q-103115
    • UNII-QD0132T507
    • NCGC00015502-04
    • AKOS015951052
    • Lopac-H-1877
    • NCGC00015502-01
    • MZ0
    • 5-hydroxymethylimidazole
    • AC-23132
    • AM804377
    • NCGC00015502-03
    • PB24669
    • 4(5)-(Hydroxymethyl)imidazole, 97%
    • PD034373
    • FT-0602287
    • NCGC00093363-02
    • Lopac0_000603
    • Z234898057
    • W10530
    • MFCD00266718
    • AM20090479
    • (1H-Imidazol-4-yl)methanol,
    • EN300-50616
    • Q27103551
    • IMIDAZOLE-4(OR 5)-METHANOL
    • 1H-imidazol-4-yl-methanol
    • NCGC00015502-02
    • Q-101887
    • CHEBI:28182
    • 822-55-9
    • 1H-Imidazol-4-ylmethanol #
    • C05562
    • NCGC00015502-05
    • CS-0008531
    • 4-imidazole methanol
    • 4-hydroxymethyl imidazole
    • AKOS005258761
    • AS-58725
    • 1H-Imidazol-4-ylmethanol; 4-(Hydroxymethyl)imidazole; 4-Imidazolylmethanol; 4-Methylol-1H-imidazole
    • NSC-39016
    • CHEMBL1397797
    • SDCCGSBI-0050585.P002
    • imidazole, 4(5)-hydroxymethyl-
    • imidazole, 4-hydroxymethyl-
    • DB-032007
    • +Expand
    • MFCD00833259
    • QDYTUZCWBJRHKK-UHFFFAOYSA-N
    • 1S/C4H6N2O/c7-2-4-1-5-3-6-4/h1,3,7H,2H2,(H,5,6)
    • OCC1NC=NC=1

Computed Properties

  • 98.04800
  • 2
  • 2
  • 1
  • 98.048013
  • 7
  • 57.7
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • -0.8
  • 2
  • 0
  • 48.9

Experimental Properties

  • -0.09800
  • 48.91000
  • 1.589
  • 393.7 °C at 760 mmHg
  • 88-92 °C (lit.)
  • 191.9°C
  • Not determined
  • Not determined
  • 1.311

1H-imidazol-5-ylmethanol Security Information

1H-imidazol-5-ylmethanol Customs Data

  • 2933290090
  • China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1H-imidazol-5-ylmethanol Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0056GC-250mg
(1H-Imidazol-4-yl)methanol
822-55-9 95%
250mg
$14.00 2024-04-21
A2B Chem LLC
AC40844-250mg
(3H-Imidazol-4-yl)-methanol
822-55-9 98%
250mg
$14.00 2024-04-19
abcr
AB247262-1 g
4-(Hydroxymethyl)-1H-imidazole, 97%; .
822-55-9 97%
1 g
€93.00 2023-07-20
Advanced ChemBlocks
O33324-1G
1H-imidazol-5-ylmethanol
822-55-9 97%
1G
$60 2023-09-15
Apollo Scientific
OR6427-1g
4-(Hydroxymethyl)-1H-imidazole
822-55-9 98%
1g
£49.00 2024-05-25
Cooke Chemical
BD0677448-250mg
4-(Hydroxymethyl)imidazole
822-55-9 98%
250mg
RMB 92.00 2023-09-07
Enamine
EN300-50616-0.05g
(1H-imidazol-4-yl)methanol
822-55-9
0.05g
$19.0 2023-05-03
eNovation Chemicals LLC
D586887-1G
1H-imidazol-5-ylmethanol
822-55-9 97%
1G
$100 2022-06-08
Key Organics Ltd
AS-58725-1MG
(1H-imidazol-4-yl)methanol
822-55-9 >97%
1mg
£37.00 2023-09-09
TRC
I495508-10mg
(3H-Imidazol-4-yl)methanol
822-55-9
10mg
$ 50.00 2022-06-04

1H-imidazol-5-ylmethanol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Diethyl ether
Reference
Imidazoles. III. 1-Substituted analogs of histidine and histamine
Jones, Reuben G.; et al, Journal of the American Chemical Society, 1949, 71, 2444-8

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Ammonia ,  Basic copper carbonate Solvents: Water ;  30 min, reflux; 2 h, reflux; 3 h, reflux → 0 °C
1.2 Reagents: Thioacetamide Solvents: Water ;  2 h, 50 °C
Reference
Solvents from Biorenewable Sources: Ionic Liquids Based on Fructose
Handy, Scott T.; et al, Organic Letters, 2003, 5(14), 2513-2515

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Copper carbonate ,  Ammonia ,  Oxygen ,  Copper hydroxide
Reference
Formaldehyde
Concepcion, Arnel B.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-6

Synthetic Circuit 4

Reaction Conditions
Reference
Preparation of α,β-dimethylhistamine and stereoisomers as selective histaminic H3 receptor agonists
, European Patent Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  3 h, 20 °C
Reference
Oxidative Protein Folding Promotion by Imidazoyl-conjugated Thiol
Okada, Shunsuke; et al, Chemistry Letters, 2023, 52(3), 202-205

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Cupric acetate ,  Ammonia Solvents: Water ;  15 min, rt; 5 h, heated; cooled
1.2 Reagents: Hydrogen sulfide Solvents: Water ;  3 h, rt
Reference
Efficient synthesis of imidazole derivatives: an important synthon for the preparation of biologically active compounds
Davood, Asghar; et al, Turkish Journal of Chemistry, 2008, 32(3), 389-395

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Cupric acetate ,  Ammonium hydroxide Solvents: Water
Reference
Design and synthesis of new 1,4-dihydropyridines containing 4(5)-chloro-5(4)-imidazolyl substituent as a novel calcium channel blocker
Iman, Maryam; et al, Archives of Pharmacal Research, 2011, 34(9), 1417-1426

Synthetic Circuit 8

Reaction Conditions
Reference
Product class 3: imidazoles
Grimmett, M. R., Science of Synthesis, 2002, 12, 325-528

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Ammonia Solvents: Isopropanol
Reference
Preparation of (diarylethyl)imidazole derivatives as antidepressants
, European Patent Organization, , ,

Synthetic Circuit 10

Reaction Conditions
Reference
Product class 3: imidazoles
Grimmett, M. R., Science of Synthesis, 2002, 12, 325-528

Synthetic Circuit 11

Reaction Conditions
Reference
Product class 3: imidazoles
Grimmett, M. R., Science of Synthesis, 2002, 12, 325-528

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium
Reference
The chemical simulation of the "ATP-imidazole" cycle
Ranganathan, Darshan; et al, Tetrahedron, 1986, 42(16), 4481-92

Synthetic Circuit 13

Reaction Conditions
Reference
Product class 3: imidazoles
Grimmett, M. R., Science of Synthesis, 2002, 12, 325-528

Synthetic Circuit 14

Reaction Conditions
Reference
Product class 3: imidazoles
Grimmett, M. R., Science of Synthesis, 2002, 12, 325-528

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol
2.1 Reagents: Hydrogen Catalysts: Palladium
Reference
The chemical simulation of the "ATP-imidazole" cycle
Ranganathan, Darshan; et al, Tetrahedron, 1986, 42(16), 4481-92

Synthetic Circuit 16

Reaction Conditions
Reference
Product class 3: imidazoles
Grimmett, M. R., Science of Synthesis, 2002, 12, 325-528

1H-imidazol-5-ylmethanol Raw materials

1H-imidazol-5-ylmethanol Preparation Products

1H-imidazol-5-ylmethanol Suppliers

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